2-(Benzylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone
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Overview
Description
2-(Benzylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a benzylthio group and a cyclopropylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of a suitable diamine with a diol under catalytic conditions to form the piperazine ring . The benzylthio group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a thiol group . The cyclopropylsulfonyl group is often introduced through sulfonylation reactions using cyclopropylsulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperazines.
Scientific Research Applications
2-(Benzylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone is not fully understood but is believed to involve interactions with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The benzylthio and cyclopropylsulfonyl groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylthio)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone
- 2-(Benzylthio)-1-(4-(ethylsulfonyl)piperazin-1-yl)ethanone
- 2-(Benzylthio)-1-(4-(propylsulfonyl)piperazin-1-yl)ethanone
Uniqueness
2-(Benzylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone is unique due to the presence of the cyclopropylsulfonyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles .
Properties
IUPAC Name |
2-benzylsulfanyl-1-(4-cyclopropylsulfonylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S2/c19-16(13-22-12-14-4-2-1-3-5-14)17-8-10-18(11-9-17)23(20,21)15-6-7-15/h1-5,15H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYHTMDNCUILBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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